5-Methoxyquinolin-4-amine
Overview
Description
5-Methoxyquinolin-4-amine is a quinoline derivative with the molecular formula C10H10N2O. . The presence of both methoxy and amine functional groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinolin-4-amine typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride as both a catalyst and solvent . The intermediate product, 8-bromo-2,4-dichloro-5-methoxyquinoline, is then subjected to further reactions to introduce the amine group at the 4-position.
Industrial Production Methods: Industrial production methods for this compound often employ large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and solvents, as well as optimized reaction temperatures and times, are crucial for the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group in related compounds can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-Methoxyquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyquinolin-4-amine primarily involves the inhibition of EZH2, an enzyme that methylates histone proteins, leading to the repression of gene transcription . By inhibiting EZH2, this compound can reactivate the expression of tumor suppressor genes, thereby exerting its anticancer effects. The molecular targets include the histone H3 lysine 27 (H3K27) residue, which is a key site for methylation by EZH2 .
Comparison with Similar Compounds
5-Methoxyquinoline: Lacks the amine group at the 4-position but shares the methoxy group.
4-Aminoquinoline: Lacks the methoxy group but has an amine group at the 4-position.
5-Methoxy-2-methylquinoline: Contains a methyl group at the 2-position in addition to the methoxy group.
Uniqueness: 5-Methoxyquinolin-4-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit EZH2 sets it apart from other quinoline derivatives, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
5-methoxyquinolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFSPWLDZBWIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CC(=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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